p-nitro-Pifithrin-alpha
Description
Significance of the p53 Tumor Suppressor Pathway in Biological Systems
The p53 protein, encoded by the TP53 gene, is a cornerstone of cellular integrity and a critical tumor suppressor. nih.gov Its primary role is to respond to a variety of cellular stressors, including DNA damage, oncogene activation, and hypoxia. google.comiiarjournals.org Upon activation, p53 orchestrates a complex network of responses that can lead to cell cycle arrest, allowing time for DNA repair, or induce apoptosis (programmed cell death) to eliminate potentially cancerous cells. google.comglpbio.comapexbt.com This function as a "guardian of the genome" is crucial for maintaining genomic stability and preventing the proliferation of cells with damaged DNA. glpbio.comapexbt.com
The significance of the p53 pathway is underscored by the fact that the TP53 gene is one of the most frequently mutated genes in human cancers. glpbio.comapexbt.com Inactivation of p53 removes a major barrier to tumor development, allowing damaged cells to survive and proliferate, which can lead to cancer. google.com Beyond its role in cancer, p53 is also deeply involved in regulating cellular metabolism, influencing pathways such as glycolysis and mitochondrial respiration. nih.gov The intricate and vital functions of p53 make it a major focus of biomedical research, with intense interest in developing molecules that can modulate its activity for therapeutic or research purposes. nih.govgoogle.com
Overview of p-nitro-Pifithrin-alpha as a Preclinical Research Modulator
This compound is a cell-permeable chemical compound recognized for its role as an inhibitor of p53 activity. glpbio.comscbt.com It serves as a valuable modulator in preclinical research, allowing scientists to probe the functional consequences of p53 inhibition in various biological models. ontosight.aitargetmol.com The compound functions by blocking p53-dependent transcriptional activation and apoptosis. caymanchem.comchemdad.com
Research has demonstrated that this compound prevents the p53-triggered increase in the protein levels of p21/WAF1, a key mediator of p53-induced cell cycle arrest. glpbio.comcaymanchem.com Notably, it is considered a post-transcriptional inhibitor of p53 activity and does not prevent the phosphorylation of p53 at serine 15, an important activation step. chemdad.comapexbt.commedchemexpress.comselleckchem.com
In preclinical studies, this compound has been used to explore the role of p53 in various disease models. For example, in a mouse model of non-alcoholic fatty liver disease, the compound was shown to reduce steatosis and liver injury. glpbio.comapexbt.com It has also been observed to suppress the p53-mediated expression of TGF-β1 in human proximal tubular cells. glpbio.comapexbt.comcaymanchem.com These findings highlight its utility in investigating the p53 pathway's involvement in conditions beyond oncology.
Historical Context and Derivation as an Analog of Pifithrin-alpha (B1677870)
The development of this compound is rooted in the discovery of its parent compound, Pifithrin-alpha (PFT-α). caymanchem.com Pifithrin-alpha was one of the first small molecules identified as an inhibitor of p53, capable of blocking p53-dependent apoptosis. researchgate.net However, a significant challenge with Pifithrin-alpha is its chemical instability in physiological conditions; it rapidly undergoes an intramolecular cyclization to form a more stable, but structurally different, derivative. researchgate.net
This instability spurred the rational design of analogs with improved properties. This compound was developed as a derivative of Pifithrin-alpha, featuring a p-nitro group modification to its chemical structure. ontosight.ai This modification was part of an effort to create a more potent and stable inhibitor. researchgate.net Research indicates that this compound is significantly more potent—reportedly ten-fold more active—than the original Pifithrin-alpha in protecting neurons from p53-dependent cell death. caymanchem.comchemdad.com
Furthermore, when incubated in biological media, this compound is slowly converted into its own cyclized form, p-nitro-cyclic-Pifithrin-alpha. caymanchem.com This cyclic form is also a potent p53 inhibitor and is considered a more active form of the compound. chemdad.commedchemexpress.comselleckchem.com The development of this compound and its cyclic version represents a successful strategy in medicinal chemistry to enhance the efficacy and research utility of the original Pifithrin (B1216626) scaffold.
Data Tables
Table 1: Properties of this compound
| Property | Description | Source |
|---|---|---|
| Chemical Name | 1-(4-Nitrophenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)ethanone, HBr | scbt.com |
| Molecular Formula | C15H15N3O3S•HBr | scbt.com |
| Primary Function | Cell-permeable inhibitor of p53 activity. | glpbio.comscbt.com |
| Mechanism of Action | Blocks p53-dependent transcriptional activation and apoptosis; acts as a p53 post-transcriptional activity inhibitor. | caymanchem.commedchemexpress.comselleckchem.com |
| Potency | Reported to be one order of magnitude more active than Pifithrin-α in protecting cortical neurons from etoposide-induced death. | medchemexpress.comselleckchem.com |
| Metabolic Fate | Slowly converts to a more potent cyclized form, p-nitro-cyclic-Pifithrin-alpha, in biological media (t1/2 ≈ 8 h). | caymanchem.com |
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation | Role/Relationship |
|---|---|---|
| This compound | p-nitro-PFT-α | Primary subject; p53 inhibitor. |
| Pifithrin-alpha | PFT-α | Parent compound of this compound. |
| p-nitro-cyclic-Pifithrin-alpha | PFN-α | Active, cyclized form of this compound. |
| p21/WAF1 | - | p53-responsive gene product involved in cell cycle arrest. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPCMOGORSWOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010184 | |
| Record name | p-nitro-Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389850-21-9 | |
| Record name | p-nitro-Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Pharmacology of P Nitro Pifithrin Alpha
Molecular Mechanism of p53 Inhibition
P-nitro-PFT-α is recognized as a cell-permeable inhibitor of p53 activity. apexbt.comglpbio.cnmedchemexpress.com The p53 protein plays a crucial role in preventing cancer by halting the division of cells with damaged DNA and can induce programmed cell death, or apoptosis. ontosight.aiscbt.com Inhibitors of p53, like p-nitro-PFT-α, are valuable tools for studying the biological consequences of p53 inactivation. scbt.com
Post-transcriptional Activity Inhibition of p53
Research indicates that p-nitro-PFT-α functions as a post-transcriptional activity inhibitor of p53. apexbt.commedchemexpress.comselleckchem.com This means it interferes with the p53 protein's function after the gene has been transcribed into messenger RNA. Specifically, its more potent cyclized form, p-nitro-cyclic-Pifithrin-α, has been shown to prevent the post-transcriptional activity of p53. apexbt.com This inhibitory action is specific, as demonstrated by its ability to prevent p53-induced cell death in cortical neurons, but not cell death induced by other factors. glpbio.com
Modulation of p53-Dependent Transcriptional Activation
Pifithrin-α, the parent compound of p-nitro-PFT-α, is known to block p53-dependent transcriptional activation. apexbt.comabmole.comchemdad.com This function is critical as p53 acts as a transcription factor, controlling the expression of numerous genes involved in cell cycle arrest and apoptosis. researchgate.net P-nitro-PFT-α also modulates this p53-dependent activity. ontosight.ai
A key target gene of p53 is p21/WAF1, which plays a significant role in cell cycle arrest. researchgate.netresearchgate.net The expression of p21/WAF1 is often used as an indicator of p53 transcriptional activity. Studies have shown that p-nitro-PFT-α effectively blocks the p53-mediated expression of p21/WAF1. caymanchem.comnih.gov In cortical neurons, a low concentration of 30 nM of p-nitro-PFT-α was sufficient to prevent the increase in p21/WAF1 levels. apexbt.comglpbio.com The active cyclic form of the compound also efficiently blocks p21/WAF1 expression in cortical neurons exposed to etoposide (B1684455). medchemexpress.commedchemexpress.com
Compound Transformation and Activation Dynamics
In Vitro Conversion to the Active Cyclic Form
Under biological conditions, p-nitro-PFT-α undergoes a slow conversion into a more potent, cyclized form known as p-nitro-cyclic-Pifithrin-α. apexbt.comcaymanchem.com This transformation occurs through an intramolecular cyclization involving the imine and carbonyl groups of the p-nitro-PFT-α molecule. researchgate.net The half-life for this conversion in biological media has been reported to be approximately 8 hours. apexbt.comcaymanchem.com This cyclized form is considered the active form of the p53 inhibitor and is more stable than its precursor. medchemexpress.comselleckchem.comapexbt.comnih.gov The slow conversion kinetics can be advantageous for achieving prolonged exposure of cells to the active inhibitor in vivo. nih.gov
The following table summarizes the key findings regarding the molecular pharmacology of p-nitro-Pifithrin-alpha:
| Feature | Observation | References |
| p53 Inhibition | Acts as a post-transcriptional inhibitor of p53 activity. | apexbt.commedchemexpress.comselleckchem.com |
| p53 Phosphorylation | Does not prevent phosphorylation of p53 at Serine 15. | medchemexpress.comselleckchem.comapexbt.com |
| p21/WAF1 Expression | Inhibits p53-dependent expression of the p21/WAF1 gene. | apexbt.commedchemexpress.comglpbio.comcaymanchem.comnih.govmedchemexpress.com |
| Activation | Slowly converts to its more potent, active cyclic form in vitro. | apexbt.comresearchgate.netcaymanchem.com |
Crosstalk with Other Intracellular Signaling Cascades
The influence of p-nitro-PFTα extends beyond direct p53 inhibition, affecting other interconnected signaling pathways.
p-nitro-PFTα has been demonstrated to suppress the expression of Transforming Growth Factor-β1 (TGF-β1) that is mediated by p53. medchemexpress.comapexbt.com In human proximal tubular cells, for instance, p-nitro-PFTα was shown to inhibit the p53-mediated expression of TGF-β1. caymanchem.comapexbt.com This interaction is significant as the p53-TGF-β1-Smad3 pathway is implicated in cellular processes such as fibrosis. medchemexpress.com
A key consequence of p53 activation is the initiation of apoptosis, often through the activation of the caspase cascade, with caspase-3 being a primary executioner caspase. By inhibiting p53, p-nitro-PFTα can block the activation of caspase-3. medchemexpress.combiocompare.comnih.gov This inhibitory effect on caspase-3 activation has been observed in the context of Zika virus (ZIKV) strains, highlighting its potential to interfere with viral-induced apoptosis. medchemexpress.combiocompare.com The parent compound, Pifithrin-α, has also been shown to suppress caspase activation and protect cultured hippocampal neurons. selleckchem.com
While the primary target of Pifithrin-alpha (B1677870) and its derivatives is p53, there is evidence suggesting potential off-target, p53-independent effects. Studies on the parent compound, Pifithrin-α, have shown that it can suppress heat shock and glucocorticoid receptor signaling pathways. selleckchem.comnih.gov Pifithrin-α was found to reduce the activation of heat shock transcription factor (HSF1) and the glucocorticoid receptor. selleckchem.comnih.gov However, another study concluded that Pifithrin-α does not inhibit glucocorticoid receptor-mediated induction or the function of the chaperone machinery, suggesting it may more specifically inhibit p53 signaling after its translocation to the nucleus. nih.gov The potential for p-nitro-PFTα to exert similar p53-independent effects remains an area for further investigation.
Impact on Cell Fate and Homeostasis
A major functional outcome of p-nitro-PFTα's activity is the attenuation of apoptotic cell death triggered by various cellular stressors. nih.govontosight.aijpp.krakow.pl By inhibiting p53, it effectively blocks the p53-dependent apoptotic pathways. nih.gov It has been shown to be ten-fold more potent than its parent compound, Pifithrin-α, in blocking p53-mediated apoptosis in cortical neurons. caymanchem.com This protective effect has been observed in various contexts, including protecting neurons from cell death induced by DNA-damaging agents and mitigating liver injury. medchemexpress.comapexbt.com
Research Findings on the Effects of this compound
| Cellular Process | Effect of this compound | Cell/Model System | Source |
| p53-mediated TGF-β1 expression | Suppression | Human proximal tubular cells (HK-2) | medchemexpress.comapexbt.com |
| Caspase-3 activation | Inhibition | Zika virus (ZIKV) infected cells | medchemexpress.combiocompare.com |
| Apoptosis in cortical neurons | Attenuation (10-fold more potent than PFTα) | Cortical neurons | caymanchem.com |
| Steatosis and liver injury | Attenuation | Mice on a high-fat diet | medchemexpress.com |
Influence on Cell Cycle Progression
The influence of this compound on cell cycle progression is intrinsically linked to its function as an inhibitor of the tumor suppressor protein p53. scbt.comabmole.comglpbio.com The p53 protein is a crucial regulator of the cell cycle, acting as a checkpoint to halt cell division in response to cellular stress, such as DNA damage. scbt.com By inhibiting p53, this compound and its more stable, cyclized form (cyclic pifithrin-α p-nitro) can prevent this cell cycle arrest, a mechanism that has been explored primarily in the context of cancer therapy. nih.govtandfonline.com
Research indicates that this compound functions as a post-transcriptional inhibitor of p53 activity. medchemexpress.comapexbt.com It does not prevent the phosphorylation of p53, but it does block p53-dependent transcriptional activation. medchemexpress.comapexbt.com A key target in this pathway is the cyclin-dependent kinase inhibitor p21 (also known as WAF1). In response to DNA damage, p53 typically induces the expression of p21, which then binds to cyclin-CDK complexes and arrests the cell cycle, primarily at the G1/S and G2/M transitions, to allow time for DNA repair. nih.govnih.gov Studies have shown that cyclic pifithrin-α p-nitro effectively inhibits the DNA damage-associated induction of p21, but this effect is observed only in cells that express wild-type p53 (p53wt). nih.govaacrjournals.org In cells lacking functional p53, the compound has a negligible effect on p21 levels and cell cycle response. nih.govaacrjournals.org
The practical effect of this inhibition is often observed when this compound is used in combination with DNA-damaging chemotherapeutic agents. For instance, in studies with U87 glioblastoma cells, treatment with cyclic pifithrin-α p-nitro alone resulted in little to no change in the cell cycle distribution compared to control cells. aacrjournals.org However, when combined with the DNA-alkylating agent temozolomide (B1682018) (TMZ), there was a significant increase in the sub-G1 cell fraction. aacrjournals.org This sub-G1 population is indicative of cells undergoing apoptosis, suggesting that by preventing p53-mediated cell cycle arrest, the compound allows cells with damaged DNA to proceed toward mitosis, ultimately leading to programmed cell death. tandfonline.comaacrjournals.org This p53-dependent mechanism was further confirmed in studies comparing glioblastoma cell lines: the combination of cyclic pifithrin-α p-nitro and TMZ significantly reduced the viability of p53wt GBM26 cells but had no such synergistic effect on p53null GBM12 cells. nih.govaacrjournals.org
In a different context, a study on rat kidney epithelial cells (NRK-52E) using the parent compound, Pifithrin-α, showed that the inhibitor could facilitate the progression of cells through the G2/M phase, gradually decreasing the percentage of cells arrested at this checkpoint. nih.gov This finding supports the role of p53 inhibition in overriding cell cycle blocks. nih.gov By preventing the upregulation of p21, the inhibition of p53 is thought to permit the activation of the cyclin B/p34cdc2 complex, which is essential for entry into mitosis. nih.gov
The primary influence of this compound on the cell cycle is therefore the abrogation of p53-dependent checkpoints. Rather than directly driving cell proliferation, it disables a critical damage-response mechanism, a property that makes it a subject of research for enhancing the efficacy of genotoxic cancer treatments. tandfonline.comnih.gov
Table 1: Research Findings on the Influence of this compound on Cell Cycle Progression
| Cell Line | p53 Status | Treatment / Compound | Observed Effect on Cell Cycle |
| U87 (Glioblastoma) | Wild-Type | 10 µM cyclic pifithrin-α p-nitro alone | Little difference in cell cycle distribution compared to control. aacrjournals.org |
| U87 (Glioblastoma) | Wild-Type | 100 µM Temozolomide + 10 µM cyclic pifithrin-α p-nitro | Increased sub-G1 cell fraction, indicating heightened apoptosis. aacrjournals.org |
| GBM26 (Glioblastoma) | Wild-Type | Temozolomide + 10 µM cyclic pifithrin-α p-nitro | Suppressed induction of the cell cycle inhibitor p21. nih.govaacrjournals.org |
| GBM12 (Glioblastoma) | Null | Temozolomide + 10 µM cyclic pifithrin-α p-nitro | No significant effect on cytotoxicity or p21 levels compared to TMZ alone. nih.govaacrjournals.org |
| NRK-52E (Rat Kidney Epithelial) | Wild-Type | Pifithrin-α (various concentrations) | Decreased percentage of cells in the G2/M phase, facilitating cell cycle progression. nih.gov |
Preclinical Research Applications and Investigational Therapeutic Potential
Oncological Research Applications
In the field of oncology, research has focused on the ability of p-nitro-Pifithrin-alpha to modify tumor cell responses to conventional cancer therapies.
Modulation of Anti-tumor Responses in Glioblastoma Xenografts
Studies utilizing intracranial xenograft models of glioblastoma (GBM), an aggressive form of brain cancer, have demonstrated the potential of this compound to augment the effects of standard chemotherapeutic agents. aacrjournals.orgmdpi.com
This compound has been shown to enhance the cytotoxic effects of the DNA alkylating agent temozolomide (B1682018) (TMZ), a first-line chemotherapy for glioblastoma. aacrjournals.orgmdpi.com In preclinical models, the combination of the p53 inhibitor with TMZ resulted in a greater anti-tumor response compared to TMZ alone. aacrjournals.org This synergistic effect highlights a potential strategy for overcoming resistance and improving therapeutic outcomes in glioblastoma treatment. aacrjournals.orgmdpi.com
Table 1: Effect of this compound on Temozolomide (TMZ) Cytotoxicity in Glioblastoma Cells
| Cell Line | p53 Status | Treatment | Outcome |
|---|---|---|---|
| GBM26 | Wild-Type | TMZ + this compound | Enhanced cytotoxic response compared to TMZ alone aacrjournals.org |
The efficacy of this compound in sensitizing cancer cells to chemotherapy is critically dependent on the p53 status of the tumor. aacrjournals.org Research indicates that the compound's enhancing effect is observed only in tumor cells that express wild-type p53 (p53wt). aacrjournals.orgnih.gov In glioblastoma cells with deficient p53, the addition of the inhibitor does not alter the cytotoxic response to temozolomide. aacrjournals.org This dependence is linked to the compound's mechanism of inhibiting the p53-dependent induction of the cell cycle regulator p21 following DNA damage. aacrjournals.orgnih.gov
Broader Implications for Cancer Therapy Research
The findings from glioblastoma studies have broader implications for cancer therapy. The strategy of inhibiting the transcriptional activity of p53 could be applicable to other p53 wild-type tumors treated with various cytotoxic agents. nih.gov For instance, cyclic Pifithrin-α has been shown to increase the sensitivity of p53wt tumor cell lines to antimicrotubule agents. nih.gov However, it is important to note that the inhibitory effects of Pifithrin-α compounds may not be universal across all p53 functions. aacrjournals.orgresearchgate.net Research suggests the inhibitory effect on transcription can be highly dependent on the specific p53 target gene. researchgate.net Therefore, while promising, the use of these inhibitors as specific p53-pathway modulators requires careful consideration within specific therapeutic contexts. aacrjournals.orgresearchgate.net
Neuroscientific Research Applications
In neuroscience, this compound is investigated for its potential to protect neurons from various forms of injury, leveraging its ability to inhibit p53-mediated apoptosis.
Neuroprotective Efficacy in Models of Neuronal Injury (e.g., Etoposide-induced, Glutamate-induced)
This compound has demonstrated significant neuroprotective properties in in-vitro models of neuronal damage. It is reportedly an order of magnitude more active than its parent compound, Pifithrin-α, in protecting cortical neurons from cell death induced by the DNA-damaging agent etoposide (B1684455). medchemexpress.comapexbt.com The compound effectively blocks p53-triggered cell death and the expression of p21/WAF1 in neurons exposed to etoposide. medchemexpress.com This protective action is p53-dependent, as it inhibits the post-transcriptional activity of p53 without preventing its initial phosphorylation. medchemexpress.comapexbt.com
Furthermore, research has shown that analogs of Pifithrin-α can enhance neuronal survival against glutamate-induced cytotoxicity, a key mechanism in excitotoxic neuronal injury. nih.gov This suggests a potential role for p53 inhibition in mitigating damage in conditions associated with excessive glutamate, such as traumatic brain injury. nih.govnih.gov
Table 2: Neuroprotective Effects of this compound in In-Vitro Models
| Injury Model | Cell Type | Key Finding |
|---|---|---|
| Etoposide-induced DNA damage | Cortical Neurons | Exhibits 10-fold higher potency in protecting neurons compared to Pifithrin-α sigmaaldrich.com |
| Etoposide-induced DNA damage | Cortical Neurons | Efficiently blocks p53-triggered cell death medchemexpress.com |
Evaluation in Traumatic Brain Injury Models
The potential neuroprotective effects of p53 inhibition have been explored in the context of traumatic brain injury (TBI). Programmed cell death is a significant contributor to both acute and chronic neurodegeneration following TBI, and the tumor suppressor protein p53 is a known regulator of this process nih.gov. Research has investigated the use of pifithrin-α (PFT-α) and its analogs as a therapeutic strategy.
In experimental models of TBI, the administration of a pifithrin-α oxygen analogue demonstrated a significant reduction in cortical cell death and improved neurological functional outcomes nih.govnih.gov. Studies using controlled cortical impact models in rats showed that post-injury treatment with PFT-α analogues led to decreased contusion volume and enhanced functional recovery within 24 hours nih.govtau.ac.il. This neuroprotection was associated with a reduction in p53-positive neurons in the cortical contusion area nih.govtau.ac.il. Furthermore, the treatment was found to reduce the mRNA levels of p53-regulated genes, such as PUMA nih.govtau.ac.il.
Investigations have also focused on striatal damage after TBI, an area that has received less attention than cortical and hippocampal injury. In a rat model, TBI led to a significant increase in p53 mRNA and protein expression, primarily in neurons tmu.edu.tw. Treatment with PFT-α was shown to improve motor deficits following the injury tmu.edu.tw. The compound also suppressed TBI-induced glial activation, the expression of proinflammatory cytokines, and oxidative damage tmu.edu.tw. Additionally, PFT-α treatment reduced the number of degenerating and apoptotic neurons in the striatum tmu.edu.tw. These findings suggest that the neuroprotective effects in TBI models may occur through both p53-dependent and -independent mechanisms tmu.edu.tw.
| Model System | Key Findings | Associated Molecules/Pathways |
|---|---|---|
| Rat Cortical Cultures (in vitro) | Enhanced neuronal survival against glutamate-induced cytotoxicity nih.govtau.ac.il. | Glutamate Excitotoxicity |
| Controlled Cortical Impact (CCI) in Rats (in vivo) | Improved sensory and motor functions; decreased contusion volume; reduced number of p53-positive neurons nih.govtau.ac.iltmu.edu.tw. | p53, PUMA nih.govtau.ac.il |
| CCI in Rats (Striatum-focused) | Improved motor deficits; suppressed glial activation and proinflammatory cytokines; alleviated oxidative damage; reduced neuronal degeneration and apoptosis tmu.edu.tw. | p53, Beclin-1, LC3-I/II, p62 tmu.edu.tw |
Relevance to Neurodegenerative Disorder Research
The activation of the p53 tumor suppressor gene is considered a key factor in regulating the death of neurons following exposure to apoptotic stimuli, suggesting that p53 inhibitors could be effective in suppressing degenerative processes apexbt.com. The compound this compound, a cell-permeable cyclic analog of pifithrin-α, has been identified as an inhibitor of p53 activity with potent neuroprotective effects apexbt.comabcam.com.
In vitro studies have shown that this compound is significantly more active than the parent compound, pifithrin-α, in protecting cortical neurons from cell death induced by agents like etoposide apexbt.commedchemexpress.com. It has been demonstrated to block p53-triggered cell death and the expression of p21/WAF1 in cortical neurons at concentrations an order of magnitude lower than pifithrin-α medchemexpress.com. This compound acts as a p53 post-transcriptional activity inhibitor but does not prevent the phosphorylation of p53 on Ser15 in response to DNA damage apexbt.commedchemexpress.com.
The relevance of p53 inhibition extends to specific neurodegenerative conditions like Alzheimer's disease. Pifithrin-α has been investigated as a potential anti-apoptotic agent in neurodegenerative models nih.gov. Research has explored its ability to protect neurons in experimental models of Alzheimer's disease researchgate.net. The tumor suppressor protein p53 is a target for emerging therapies for neurodegenerative diseases, and pifithrin-alpha (B1677870) is a well-characterized small molecule inhibitor in this class nih.gov.
| Model/Context | Compound | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Etoposide-induced cortical neuron death | This compound | Potent neuroprotection (ED50 = 30 nM) abcam.commedchemexpress.com. | Inhibition of p53 post-transcriptional activity apexbt.commedchemexpress.com. |
| Experimental models of Alzheimer's Disease | Pifithrin-α | Reported to protect neurons researchgate.net. | Inhibition of p53-dependent apoptosis nih.govnih.gov. |
Metabolic and Organ-Specific Disease Research
Attenuation of Steatosis and Liver Injury in Models of Metabolic Disease
The p53 protein has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) nih.gov. Research has therefore explored the efficacy of p53 inhibitors, such as this compound, in mitigating steatosis and associated liver damage. In a mouse model of NAFLD induced by a high-fat diet (HFD), administration of this compound was found to suppress HFD-induced weight gain, elevation of alanine (B10760859) aminotransferase (ALT), steatosis, oxidative stress, and apoptosis apexbt.comnih.gov.
The mechanism behind these protective effects involves the modulation of key metabolic pathways. Treatment with this compound blunted the HFD-induced upregulation of miRNA34a and increased the expression of Sirtuin 1 (SIRT1) apexbt.comnih.gov. The activation of the SIRT1/PGC1α/PPARα axis in the livers of treated mice led to an increased expression of malonyl-CoA decarboxylase (MLYCD), an enzyme that degrades malonyl-CoA apexbt.comnih.gov. Concurrently, the SIRT1/LKB1/AMPK pathway, which also activates MLYCD, was promoted nih.gov. This dual induction resulted in diminished hepatic malonyl-CoA content nih.gov. Since malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), its reduction led to increased CPT1 activity, which in turn favored fatty acid oxidation and decreased steatosis nih.gov. These findings demonstrate that the p53 inhibitor this compound can diminish hepatic triglyceride accumulation and lipotoxicity by depleting malonyl-CoA and promoting the β-oxidation of fatty acids nih.gov.
| Model | Treatment | Key Outcomes | Molecular Pathway Modulation |
|---|---|---|---|
| High-Fat Diet (HFD) Mouse Model of NAFLD | This compound | Suppressed weight gain, ALT elevation, steatosis, oxidative stress, and apoptosis apexbt.comnih.gov. | Increased SIRT1 expression; Blunted miRNA34a upregulation; Activated SIRT1/PGC1α/PPARα and SIRT1/LKB1/AMPK axes; Increased MLYCD expression; Decreased malonyl-CoA; Increased CPT1 activity nih.gov. |
| Palmitoleic acid-treated human HepaRG cells | This compound | Abrogated steatosis and promoted MLYCD expression nih.gov. | Increased MLYCD expression nih.gov. |
Suppression of Renal Pathological Pathways in Proximal Tubular Cells
The role of p53 in kidney injury and subsequent pathological changes has been a subject of investigation, particularly within proximal tubular cells, which are vulnerable to damage from various insults. Pharmacological inhibition of p53 using its inhibitors has been shown to ameliorate tubular cell death and acute kidney injury (AKI) mdpi.com.
In a model using mouse proximal tubular BUMPT cells, repeated low-dose cisplatin (B142131) treatment induced p53 activation, apoptosis, and fibrotic changes; these effects were suppressed by a p53 inhibitor mdpi.com. The inhibitor was observed to ameliorate morphological changes associated with fibrosis and reduce the expression of extracellular matrix proteins like fibronectin and collagen I mdpi.com.
Further studies have examined the effects of p53 inhibition in models of renal ischemia/reperfusion (I/R) injury. In rat renal tubular epithelial cells (NRK-52E), a p53 inhibitor was shown to protect against injury by facilitating the progression of cells through the G2/M phase of the cell cycle nih.govnih.gov. Treatment with the inhibitor significantly lowered the expression of α-SMA and fibronectin (FN) mRNA, markers associated with fibrotic processes nih.govnih.gov. In vivo, the p53 inhibitor improved renal tubular epithelial damage following I/R nih.gov. Similarly, in a cold storage/rewarming model mimicking transplant-associated kidney injury, a p53 inhibitor protected rat kidney proximal tubular cells from cell death frontiersin.org. This treatment also ameliorated kidney injury and improved the function of transplanted kidneys in mice frontiersin.org.
| Model System | Insult/Condition | Observed Protective Effects of p53 Inhibition | Key Molecular/Cellular Changes |
|---|---|---|---|
| Mouse Proximal Tubular BUMPT Cells | Repeated low-dose cisplatin | Suppressed apoptosis and fibrotic changes mdpi.com. | Reduced expression of fibronectin and collagen I mdpi.com. |
| Rat Renal Tubular Epithelial (NRK-52E) Cells | TNF-α induced injury | Reduced number of cells in G2/M phase; Lowered NGAL mRNA expression nih.gov. | Facilitated G2/M progression; Reduced α-SMA and FN mRNA expression nih.govnih.gov. |
| Rat Kidney Proximal Tubular Cells (RPTCs) | Cold storage/rewarming | Suppressed cell death frontiersin.org. | Inhibition of p53 activation frontiersin.org. |
| Rat Ischemia/Reperfusion Model | Ischemia/Reperfusion | Improved renal tubular epithelial damage nih.gov. | Down-regulated α-SMA mRNA expression nih.gov. |
Other Emerging Research Areas
Beyond the established areas of neuroprotection and metabolic disease, research into pifithrin-α has uncovered activities that suggest broader biological implications. One significant finding is that pifithrin-α acts as a potent agonist of the aryl hydrocarbon receptor (AhR) nih.gov. This was determined by its ability to bind to the AhR, induce the formation of its DNA binding complex, activate reporter gene activity, and up-regulate the classic AhR target gene CYP1A1 nih.gov. Interestingly, the study concluded that the ability of pifithrin-α to inhibit p53-mediated gene activation and apoptosis occurred independently of its action on the AhR nih.gov. This dual activity opens up new avenues for research into the compound's effects and potential applications, considering the diverse roles of the AhR in cellular metabolism and toxicology.
Another area of investigation has been the impact of p53 inhibition on liver regeneration. In a study involving mice that underwent a 70% partial hepatectomy, treatment with pifithrin-α did not impair the process of liver regeneration nih.gov. The restitution of liver mass and markers of hepatocyte proliferation, such as PCNA expression and BrdU incorporation, were comparable between treated and untreated animals nih.gov. This suggests that in the context of liver regeneration, p53 function may be redundant, with p53-independent pathways sufficiently compensating to support hepatocyte replication nih.gov.
Comparative Analysis and Structure Activity Relationship Studies
Comparison with Other Small Molecule p53 Inhibitors and Modulators
p-nitro-Pifithrin-alpha belongs to a class of compounds that inhibit p53's transcriptional activity. Its mechanism differs from other well-known small molecule p53 modulators, such as Nutlin-3 and RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis).
Nutlin-3 : This compound functions by disrupting the interaction between p53 and its primary negative regulator, MDM2. nih.gov By binding to the p53-binding pocket of MDM2, Nutlin-3 prevents the degradation of p53, leading to its accumulation and the activation of the p53 pathway. nih.gov This mechanism is fundamentally different from that of p-nitro-PFTα, which inhibits p53 activity even after it has been activated.
RITA : This molecule is a p53 activator. It reportedly binds to the N-terminus of p53, inducing a conformational change that prevents its interaction with MDM2. This also leads to p53 accumulation and activation. Therefore, RITA and Nutlin-3 are p53 activators, whereas p-nitro-PFTα is a p53 inhibitor.
The choice between these molecules depends entirely on the therapeutic goal. Inhibitors like p-nitro-PFTα are explored for applications such as protecting healthy tissues from the side effects of chemotherapy or in neurodegenerative contexts, while activators like Nutlin-3 and RITA are investigated primarily for cancer therapy to restore p53's tumor-suppressive functions. nih.govnih.gov
Structure-Activity Insights from Pifithrin-alpha (B1677870) Derivatives
Studies on various derivatives of Pifithrin-alpha, which are based on an imino-tetrahydro-benzothiazole scaffold, have provided valuable structure-activity relationship (SAR) insights. nih.gov
Cyclization is Key for Activity : The biological activity of Pifithrin-alpha and its derivatives is largely attributed to the cyclized form. The open-chain precursors, like Pifithrin-alpha itself and some p-nitro derivatives, function as prodrugs that convert to the active cyclic molecule via an intramolecular dehydration process. nih.gov
Role of the p-nitro Group : The addition of an electron-withdrawing nitro group at the para-position of the phenyl ring dramatically increases the inhibitory potency of the compound, as evidenced by the tenfold greater activity of p-nitro-cyclic-Pifithrin-alpha compared to Pifithrin-alpha in neuronal protection assays. medchemexpress.com
Stability of the Prodrug Form : The stability of the open-chain form is crucial for in vivo efficacy. The original Pifithrin-alpha is relatively unstable and converts rapidly, which may limit its bioavailability. nih.gov More stable open-form prodrugs, such as the effective in vivo p-nitro derivative, allow for slower conversion to the active cyclic form, potentially leading to a more sustained therapeutic effect. nih.gov This suggests that optimizing the stability of the prodrug is a key strategy for developing effective second-generation Pifithrin-based inhibitors.
Methodological Considerations and Future Research Directions
Compound Stability and Conversion in Experimental Contexts
A critical aspect of utilizing p-nitro-Pifithrin-alpha in research is its stability and chemical transformation under experimental conditions. These factors can significantly influence the observed biological effects and the interpretation of results.
Considerations for Solution Preparation and Storage
Proper handling and storage of this compound are paramount to ensure its integrity and activity. The compound is typically supplied as a solid and requires careful preparation for use in experiments.
As a solid, this compound demonstrates long-term stability when stored appropriately. For reconstituted stock solutions, it is recommended to aliquot and freeze them at -20°C, where they can remain stable for up to three months sigmaaldrich.com. To prevent degradation from repeated freeze-thaw cycles, using aliquots is a crucial step medchemexpress.com. Some sources suggest that solutions are unstable and should be prepared fresh for each experiment selleckchem.com. The compound is also noted to be light-sensitive, necessitating storage in the dark abcam.com.
| Form | Storage Temperature | Reported Stability | Additional Notes |
|---|---|---|---|
| Solid | -20°C | ≥ 4 years | Store under desiccating conditions. abcam.com |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. sigmaaldrich.com |
| Stock Solution | -80°C | Up to 2 years (stored under nitrogen) | Use within 2 years. medchemexpress.com |
| Stock Solution | -20°C | Up to 1 year (stored under nitrogen) | Use within 1 year. medchemexpress.com |
Impact of In Vitro Conversion on Experimental Interpretation
A significant characteristic of this compound is its conversion in biological media. The commercially available form is often the "open" or pro-drug version, which undergoes intramolecular cyclization to form the more potent p-nitro cyclic Pifithrin-alpha (B1677870) bertin-bioreagent.comapexbt.com. This conversion has a reported half-life (t½) of approximately 8 hours when the compound is incubated in biological media bertin-bioreagent.com.
This transformation is a critical factor in the interpretation of in vitro experiments. The observed biological effects may be attributable to the parent compound, the more active cyclic form, or a combination of both, depending on the incubation time. The cyclic form itself is more stable and is considered the active p53 inhibitor apexbt.com. This dynamic suggests that this compound functions as a prodrug, with its efficacy developing over time as it converts to its active cyclic metabolite.
Concentration-Dependent Biological Responses
The biological effects of this compound are highly dependent on its concentration, with a range of outcomes observed at different molarities.
Delineating Protective Versus Potentially Detrimental Effects
Research has shown that this compound can exhibit both protective and potentially detrimental effects depending on the experimental context and the concentration used. In its cyclic form, the compound is a potent neuroprotective agent. It has been shown to be approximately ten times more active than its parent compound, Pifithrin-alpha, in protecting cortical neurons from etoposide-induced apoptosis, with an effective dose (ED50) of 30 nM medchemexpress.comselleckchem.comabcam.com.
At higher concentrations, the effects can be different. For instance, a 10 µM concentration of the open form of this compound was used to effectively suppress p53-mediated TGF-β1 expression in human proximal tubular cells bertin-bioreagent.com. However, in an in vivo study, the cyclic form was found to be ineffective at promoting the survival of retinal ganglion cells even at a concentration of 6 μM medchemexpress.com. This suggests that simply increasing the concentration does not guarantee a greater protective effect and highlights the complexity of translating in vitro potency to in vivo efficacy.
| Compound Form | Concentration | Experimental Model | Observed Effect |
|---|---|---|---|
| Cyclic | 30 nM (ED50) | Etoposide-treated cortical neurons | Neuroprotection medchemexpress.comselleckchem.comabcam.com |
| Open | 10 µM | Human proximal tubular cells | Suppression of p53-mediated TGF-β1 expression bertin-bioreagent.com |
| Cyclic | 6 µM | In vivo model of retinal ganglion cell survival | No significant protective effect medchemexpress.com |
Design and Interpretation of In Vitro Study Methodologies
The unique properties of this compound demand careful consideration in the design and interpretation of in vitro studies. The spontaneous conversion of the compound to its more active cyclic form is a primary consideration bertin-bioreagent.com. Researchers must account for this conversion when planning experiment durations and interpreting time-course studies.
To ensure that the observed effects are indeed mediated by the inhibition of p53, the inclusion of appropriate controls is essential. For example, conducting parallel experiments in p53-deficient cell lines can help to verify the p53-dependence of the compound's activity nih.gov. It is also important to be aware of potential off-target effects. For instance, the parent compound, Pifithrin-alpha, has been reported to inhibit the activity of firefly luciferase, a commonly used reporter in gene expression assays. This could lead to misinterpretation of results from such assays. Furthermore, studies have suggested that Pifithrin-alpha can exert p53-independent effects by modulating other signaling pathways, such as the heat shock and glucocorticoid receptor pathways nih.gov.
Considerations for In Vivo Experimental Design and Animal Models
The translation of in vitro findings to in vivo systems presents several challenges. There is some conflicting evidence regarding the in vivo efficacy of the cyclic form of this compound. One source indicates that despite its in vitro potency, the cyclic form is not effective when administered to rats in vivo sigmaaldrich.com. Conversely, other research has shown that the open form of this compound can attenuate steatosis and liver injury in a mouse model of non-alcoholic fatty liver disease, suggesting that the open form may act as a prodrug that is converted to the active cyclic form in vivo bertin-bioreagent.com.
The choice of animal model, the route and timing of administration, and the specific form of the compound used are all critical variables that can influence the outcome of in vivo studies. For example, a study using the parent compound, Pifithrin-alpha, in a rat model of ischemic acute kidney injury found that prolonged administration led to increased fibrosis, a detrimental outcome nih.gov. This underscores the importance of carefully designing dosing regimens in in vivo experiments.
Unexplored Mechanisms and Pathways
The majority of research on this compound has centered on its role as a p53 inhibitor. caymanchem.comapexbt.com However, evidence from studies on its parent compound, PFT-α, suggests the likelihood of p53-independent activities that remain largely unexplored for the p-nitro derivative.
Potential p53-Independent Effects: Studies have shown that PFT-α can modulate other significant signaling pathways. A key p53-independent effect is the activation of the Aryl Hydrocarbon Receptor (AHR), which can, in turn, activate the Nrf2 axis to reduce intracellular reactive oxygen species. researchgate.netnih.gov Furthermore, PFT-α has been found to suppress heat shock and glucocorticoid receptor signaling pathways, suggesting it may target a common factor in these stress-response cascades. nih.govselleckchem.com It is plausible that this compound shares these "off-target" activities, which could contribute to its observed biological effects and warrant direct investigation.
Modulation of Metabolic and Cellular Pathways: In a mouse model of non-alcoholic fatty liver disease, administration of a pifithrin (B1216626) compound led to the activation of the SIRT1/PGC1α/PPARα axis, which is crucial for fatty acid oxidation. apexbt.com While this points to a role in metabolic regulation, further studies are needed to confirm this effect is mediated by this compound specifically and to elucidate the precise molecular interactions. Additionally, some research indicates that PFT-α's protective effects against DNA damage-induced apoptosis may occur downstream of the mitochondria and could involve cyclin D1, independent of p53 status. nih.govcaymanchem.com Exploring these potential mechanisms for this compound is a critical next step.
Table 1: Known and Potential Mechanisms of Pifithrin Analogs
| Pathway/Mechanism | Compound Studied | Observation | Implication for this compound |
|---|---|---|---|
| p53 Inhibition | This compound | Acts as a post-transcriptional inhibitor of p53 activity. medchemexpress.comapexbt.com | Primary, well-established mechanism. |
| AHR-Nrf2 Axis | Pifithrin-α | Activates this pathway, leading to antioxidant effects. researchgate.netnih.gov | Unexplored, but likely shared p53-independent mechanism. |
| Heat Shock & Glucocorticoid Signaling | Pifithrin-α | Suppresses both pathways in a p53-independent manner. nih.govselleckchem.com | Potential for broad effects on cellular stress responses. |
| SIRT1/PGC1α/PPARα Axis | Pifithrin (unspecified) | Upregulated in a mouse model of fatty liver disease. apexbt.com | Potential role in metabolic regulation that needs confirmation. |
Integration with Systems Biology Approaches
Currently, there is a significant gap in the application of systems biology to understand the global cellular impact of this compound. The insights gained from studying its parent compound are often gene- or pathway-specific. A broader, unbiased approach is necessary to map the full spectrum of its activity.
Omics-Based Investigations: Future research should employ high-throughput "omics" technologies to create a comprehensive cellular profile following treatment with this compound.
Transcriptomics (RNA-seq): Would reveal the complete set of genes whose expression is altered, helping to identify both p53-dependent and p53-independent pathways modulated by the compound. A transcriptomic analysis of PFT-α has been mentioned in the literature, underscoring the utility of this approach. researchgate.net
Proteomics: Would provide insight into changes in protein expression and post-translational modifications, offering a more direct link to cellular function and identifying ultimate molecular targets.
Metabolomics: Would uncover alterations in cellular metabolism, which is particularly relevant given the observed effects of a pifithrin compound on the SIRT1/PGC1α/PPARα axis in the liver. apexbt.com
Integrating data from these different omics levels would facilitate the construction of detailed network models, allowing for a more holistic understanding of the drug's mechanism of action and potentially identifying novel biomarkers for its activity.
Advancements in Delivery and Formulation Strategies for In Vivo Applications
A major hurdle in the preclinical development of this compound and its analogs is their challenging physicochemical properties, which impact in vivo efficacy. The parent compound, PFT-α, is known to be unstable in physiological conditions, rapidly converting to a sparingly soluble cyclic derivative. aacrjournals.orgnih.gov
This compound is also known to convert to its more potent cyclized form in biological media, with a half-life of approximately 8 hours. caymanchem.com This chemical instability complicates the interpretation of in vivo studies. Critically, despite its high in vitro potency, the cyclic form of this compound has been reported to be ineffective when administered in vivo. medchemexpress.comsigmaaldrich.com This suggests that maintaining the compound in its non-cyclic form is crucial for systemic applications.
Table 2: In Vivo Efficacy and Stability Considerations
| Compound Form | In Vitro Potency | In Vivo Efficacy | Stability Note |
|---|---|---|---|
| This compound | Potent p53 inhibitor. caymanchem.com | Recommended for in vivo use over the cyclic form. sigmaaldrich.com | Slowly converts to the cyclic form in biological media (t½ ≈ 8h). caymanchem.com |
To overcome these limitations, future research must focus on advanced drug delivery and formulation strategies.
Novel Formulations: Development of formulations that enhance the solubility and stability of the non-cyclic this compound is paramount. This could include the use of co-solvents, cyclodextrins, or other excipients.
Encapsulation Technologies: Utilizing nanocarriers such as liposomes, polymeric nanoparticles, or micelles could protect the compound from premature cyclization and degradation in the bloodstream, improve its pharmacokinetic profile, and potentially enable targeted delivery to specific tissues.
Prodrug Strategies: Designing prodrugs of this compound that are stable in circulation and release the active, non-cyclic form only at the target site could be another effective approach to improve its therapeutic index.
Future Directions in this compound Research
Building on the current knowledge and addressing the existing gaps, the future of this compound research should be multi-faceted. The primary goals should be to fully characterize its mechanisms of action, improve its drug-like properties, and explore its therapeutic potential systematically.
Key Research Imperatives:
Elucidation of p53-Independent Mechanisms: A concerted effort is needed to investigate the off-target effects of this compound, particularly its impact on the AHR-Nrf2 axis, heat shock, and glucocorticoid signaling pathways.
Systems Biology Integration: The application of transcriptomics, proteomics, and metabolomics is essential for an unbiased, network-level understanding of the compound's cellular effects.
Development of In Vivo-Optimized Formulations: Overcoming the challenges of instability and poor solubility through advanced drug delivery technologies is critical for translating in vitro findings into reliable preclinical data.
Expansion of Therapeutic Indications: Based on a more profound mechanistic understanding, the therapeutic potential of this compound could be explored in a wider range of diseases beyond those currently studied, such as inflammatory conditions or metabolic disorders.
Clinical Translation: As no clinical trials have been conducted to date, a long-term goal, contingent on successful preclinical development and safety profiling, would be to advance this compound or an optimized analog toward clinical evaluation. apexbt.com
By systematically addressing these methodological considerations and pursuing these future research directions, the scientific community can unlock the full potential of this compound as both a valuable research tool and a potential therapeutic agent.
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS-compliant SDS sheets for hazard classification. Use PPE (gloves, lab coats, eye protection) and conduct experiments in a fume hood. Dispose of waste via approved chemical degradation protocols (e.g., incineration for halogenated compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
